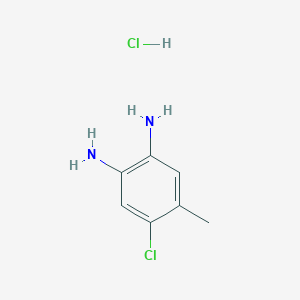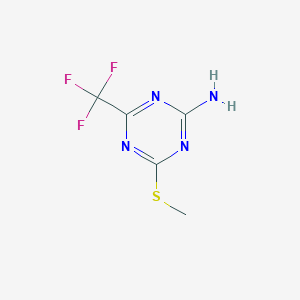
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
The compound “4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles . The “trifluoromethyl” group is a common motif in pharmaceuticals and agrochemicals, enhancing lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Chemical Reactions Analysis
The trifluoromethyl group in the compound may participate in various reactions. Recent advances have been made in trifluoromethylation of carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis : One study describes the amine exchange reactions involving derivatives of 1,3,5-triazine, indicating their potential use in chemical synthesis and modifications (Sun Min’yan et al., 2010).
Synthesis of Nucleosides : Research on the synthesis of [1,3,5]triazine carbon-linked nucleosides, such as the creation of analogs to 5-azacytidine, demonstrates the role of triazine derivatives in the development of nucleoside analogs for potential therapeutic applications (T. Riley et al., 1986).
Nanofiltration Membranes : A study on novel sulfonated thin-film composite nanofiltration membranes explores the use of similar compounds in improving water flux and dye treatment, highlighting their application in environmental science (Yang Liu et al., 2012).
Co-crystal Formation in Herbicides : Research on the co-crystal formation of the herbicide triflusulfuron-methyl with its degradation product, a triazine amine, illustrates the importance of triazine derivatives in agrochemical research (K. Mereiter, 2011).
Organic Synthesis and Catalysis : A paper on the synthesis of amides and esters using a triazine derivative as a condensing agent reveals its potential in facilitating organic synthesis (M. Kunishima et al., 1999).
Proton-Conducting Aromatic Polymers : A study on aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups for potential use in proton exchange membranes shows the application in material science and energy technology (D. Tigelaar et al., 2009).
Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of triazin-2-amines suggests their use in accelerating chemical reactions (A. Dolzhenko et al., 2021).
Zukünftige Richtungen
The use of trifluoromethyl groups in organic compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may explore new methods for introducing trifluoromethyl groups, new reactions involving these groups, and new applications for trifluoromethyl-containing compounds.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4S/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPYPQDRSFLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



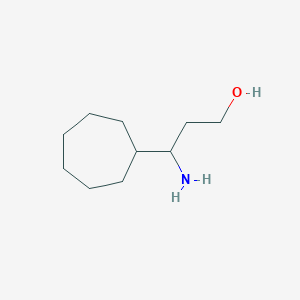
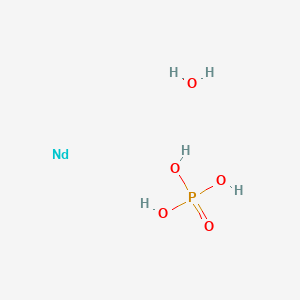
![2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL](/img/structure/B3241920.png)
![(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine, Mixture of diastereomers](/img/structure/B3241921.png)

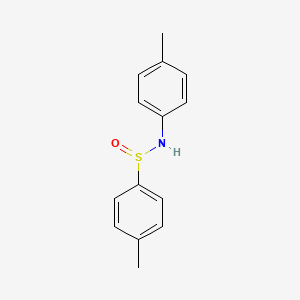



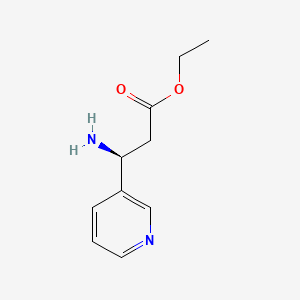
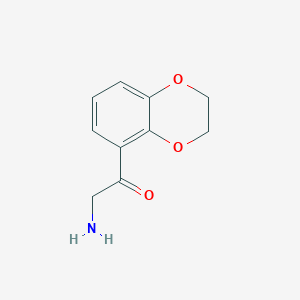
![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)

